Methyl 2-amino-3-fluoro-6-nitrobenzoate
CAS No.:
Cat. No.: VC18306275
Molecular Formula: C8H7FN2O4
Molecular Weight: 214.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7FN2O4 |
|---|---|
| Molecular Weight | 214.15 g/mol |
| IUPAC Name | methyl 2-amino-3-fluoro-6-nitrobenzoate |
| Standard InChI | InChI=1S/C8H7FN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3 |
| Standard InChI Key | ZYQXSTWTUVALGB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1N)F)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Methyl 2-amino-3-fluoro-6-nitrobenzoate belongs to the class of substituted benzoate esters. Its IUPAC name derives from the parent benzoic acid, where:
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A methyl ester group occupies the carboxyl position (C1).
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An amino group (-NH) is attached at C2.
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A fluoro substituent (-F) is located at C3.
The molecular structure is represented by the SMILES notation , and its InChIKey identifier is CZWULSUQQAOBDL-UHFFFAOYSA-N .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.15 g/mol |
| CAS Registry Number | 346691-23-4 |
| DSSTox Substance ID | DTXSID20619633 |
| Synonymous Identifiers | MFCD09839221, SCHEMBL1071311 |
Synthetic Pathways and Methodologies
Nucleophilic Fluorination of Benziodoxolones
A high-yield route to fluorinated benzoic acids involves the reaction of 1-arylbenziodoxolones with cesium fluoride (CsF). Studies demonstrate that nitro-substituted benziodoxolones exhibit enhanced reactivity due to electron-withdrawing effects, which stabilize transition states during nucleophilic substitution . For example, 5-nitro-1-mesitylbenziodoxolone undergoes fluorination in dimethylformamide (DMF) at 80°C to yield 2-fluoro-5-nitrobenzoic acid derivatives in up to 89% yield . This method is adaptable to synthesize methyl 2-amino-3-fluoro-6-nitrobenzoate by introducing amino and nitro groups during precursor functionalization.
Sequential Functionalization Strategies
Alternative approaches involve multi-step modifications of pre-functionalized benzoic acids:
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Nitration: Introducing nitro groups at specific positions using mixed acid (HSO/HNO).
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Fluorination: Electrophilic or nucleophilic fluorination, such as Balz-Schiemann reactions or halogen exchange .
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Esterification: Methylation of the carboxylic acid group using methanol and catalytic sulfuric acid .
Physicochemical Properties
Stability and Reactivity
The compound’s nitro group confers strong electron-withdrawing characteristics, enhancing susceptibility to nucleophilic aromatic substitution (NAS) at positions ortho and para to itself. The amino group, conversely, acts as an electron donor, creating regioselective reactivity patterns. The fluoro substituent contributes to metabolic stability and lipophilicity, making the compound valuable in drug design .
Applications in Pharmaceutical and Material Science
Intermediate for Fluorinated Bioactive Molecules
The compound’s functional groups enable diverse derivatization:
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Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding diamino derivatives for anticancer or antibiotic agents.
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Diazotization: The amino group facilitates coupling reactions to synthesize azo dyes or kinase inhibitors .
Radiopharmaceutical Precursor
The presence of fluorine positions this compound as a candidate for positron emission tomography (PET) tracer development. Isotopic exchange with could produce radiolabeled analogs for imaging applications .
| Derivative | Synthetic Route | Application |
|---|---|---|
| Diamino-fluoro analog | Nitro reduction | Antitumor agents |
| -labeled | Isotopic fluorination | PET imaging probes |
| Azo-coupled complexes | Diazotization | Photosensitizers |
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